molecular formula C11H17N5 B15049694 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15049694
M. Wt: 219.29 g/mol
InChI Key: KLSZTIGWVZLVNY-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring a methyl-substituted pyrazole moiety linked via a methylene group to the 5-amino position of a second pyrazole ring bearing an isopropyl (propan-2-yl) group at the N1 position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-9(2)16-11(4-6-13-16)12-8-10-5-7-15(3)14-10/h4-7,9,12H,8H2,1-3H3

InChI Key

KLSZTIGWVZLVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolylamine Derivatives

Compound Name Molecular Formula Substituents Key Differences Reference
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine C12H18N5 1-(propan-2-yl), 5-[(1-methyl-pyrazol-3-yl)methyl]amine Bis-pyrazole with isopropyl and methyl-pyrazolylmethyl groups -
N,1,3-Trimethyl-1H-pyrazol-5-amine C6H11N3 1,3-dimethyl, 5-methylamine Simpler structure with methyl groups only
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine C7H13N3 1-(propan-2-yl), 4-methyl, 5-amine Lacks the pyrazolylmethyl substituent
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C12H15N5 1-methyl, 3-pyridin-3-yl, 5-ethylamine Pyridine ring instead of pyrazole

The main compound distinguishes itself through its bis-pyrazole framework and branched isopropyl group, which may enhance steric bulk and lipophilicity compared to simpler methyl or pyridine-substituted analogs.

Physicochemical and Pharmacological Properties

Pyrazolylamine derivatives exhibit diverse physicochemical profiles:

  • N,1,3-Trimethyl-1H-pyrazol-5-amine : Pale yellow oil with IR absorption at 3,228 cm<sup>-1</sup> (NH) .
  • N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine : Reported ESIMS m/z 203 ([M+H]), indicating moderate polarity .
  • 1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine : Fluorine substitution may enhance metabolic stability .

While pharmacological data for the main compound are unavailable, pyrazole derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The isopropyl group may improve membrane permeability, while the methyl-pyrazolylmethyl moiety could facilitate π-π stacking interactions in target binding .

Biological Activity

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, supported by data tables and relevant case studies.

Pyrazole derivatives often exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some pyrazole compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Activity : Pyrazoles can interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.Hep-23.25Cytotoxicity
Wei et al.A54926.0Growth inhibition
Fan et al.A5490.08Induction of autophagy

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, showcasing its potential as a therapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. For example, N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylpyrido[2,3-b]pyrazin-6-amine demonstrated notable anti-inflammatory activity in animal models.

Case Study 1: Antitumor Efficacy

In a study conducted by Insuasty et al., several pyrazole derivatives were synthesized and tested for their antitumor activity against multiple cancer cell lines. The study reported that compound this compound exhibited a GI50 value of 11.4 µM against K562 cells, indicating strong antiproliferative effects.

Case Study 2: In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of pyrazole derivatives. For instance, a compound similar to this compound was evaluated for its anti-inflammatory effects in rodent models, showing significant reduction in paw edema compared to controls.

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